molecular formula C7H10ClNO2S B7934292 (R)-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride

(R)-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride

Cat. No.: B7934292
M. Wt: 207.68 g/mol
InChI Key: VWVKLOOCZNQENR-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is a chiral amino acid derivative that features a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with thiophene-3-carboxaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.

    Reduction: The intermediate is then reduced to yield the desired amino acid.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and chiral catalysts.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand in receptor studies. Its unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is explored for its potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of novel pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and amino acid moiety allow it to form specific interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Amino-3-(thiophen-2-yl)propanoic acid

Uniqueness

®-2-Amino-3-(thiophen-3-yl)propanoic acid hydrochloride is unique due to its chiral nature and the specific position of the thiophene ring. This structural uniqueness allows it to interact differently with biological targets compared to other similar compounds, providing distinct advantages in various applications.

Properties

IUPAC Name

(2R)-2-amino-3-thiophen-3-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)3-5-1-2-11-4-5;/h1-2,4,6H,3,8H2,(H,9,10);1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKLOOCZNQENR-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1C[C@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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